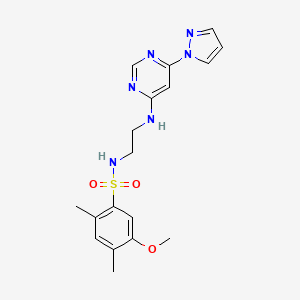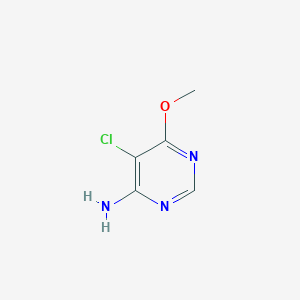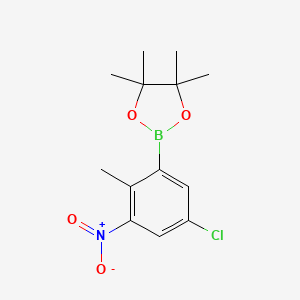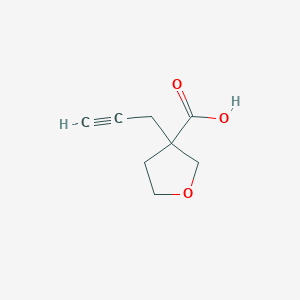![molecular formula C15H19N3O B2866186 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one CAS No. 2059914-34-8](/img/no-structure.png)
3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Analgesic Activity
The compound has been studied for its potential use as an analgesic agent. Its structure is similar to that of pyrrolo[3,4-c]pyridine derivatives, which have shown significant promise in pain management. These derivatives can interact with biological targets that modulate pain signals, offering a new avenue for the development of painkillers .
Sedative Properties
Research indicates that derivatives of pyrrolo[3,4-c]pyridine, which share a structural resemblance with the compound , possess sedative properties. This suggests that “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” could be useful in the development of new sedatives .
Antidiabetic Potential
The biological activity of pyrrolo[3,4-c]pyridine derivatives extends to antidiabetic effects. Given the structural similarity, “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” may also exhibit potential in treating diabetes by influencing glucose metabolism or insulin signaling .
Antimycobacterial Use
Some pyrrolo[3,4-c]pyridine derivatives have been found to have antimycobacterial activity, which could make them valuable in the fight against tuberculosis and other mycobacterial infections. This compound could be explored for similar applications .
Antiviral Applications
The compound’s framework is conducive to antiviral activity, as seen in related pyrrolo[3,4-c]pyridine derivatives. It could be used in the synthesis of agents targeting various viral infections, including HIV-1, by inhibiting essential viral enzymes or replication processes .
Antitumor and Anticancer Roles
“3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” may serve as a scaffold for developing antitumor and anticancer agents. Its structure is similar to compounds that have shown activity against cancer cells, possibly through mechanisms like topoisomerase inhibition .
Neuroprotective Effects
Given the neuroactive potential of related compounds, this chemical could be investigated for its neuroprotective effects. It might offer therapeutic benefits in neurodegenerative diseases or conditions involving neural damage .
Immune System Modulation
The compound could have applications in modulating the immune system. Pyrrolo[3,4-c]pyridine derivatives have been shown to affect immune responses, which suggests that “3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one” might be useful in treating autoimmune diseases or in immunotherapy .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one involves the reaction of 4-aminocyclohexylamine with 1,2-dihydroisoquinoline-1,3-dione in the presence of a suitable catalyst.", "Starting Materials": [ "4-aminocyclohexylamine", "1,2-dihydroisoquinoline-1,3-dione" ], "Reaction": [ "To a solution of 4-aminocyclohexylamine (1.0 equiv) in a suitable solvent, add 1,2-dihydroisoquinoline-1,3-dione (1.1 equiv) and a catalytic amount of a suitable catalyst.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "After completion of the reaction, cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum to obtain 3-[(4-Aminocyclohexyl)amino]-1,2-dihydroisoquinolin-1-one as a white solid." ] } | |
CAS-Nummer |
2059914-34-8 |
Molekularformel |
C15H19N3O |
Molekulargewicht |
257.337 |
IUPAC-Name |
3-[(4-aminocyclohexyl)amino]-2H-isoquinolin-1-one |
InChI |
InChI=1S/C15H19N3O/c16-11-5-7-12(8-6-11)17-14-9-10-3-1-2-4-13(10)15(19)18-14/h1-4,9,11-12H,5-8,16H2,(H2,17,18,19) |
InChI-Schlüssel |
WOUOAMIMUMVMDK-HAQNSBGRSA-N |
SMILES |
C1CC(CCC1N)NC2=CC3=CC=CC=C3C(=O)N2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



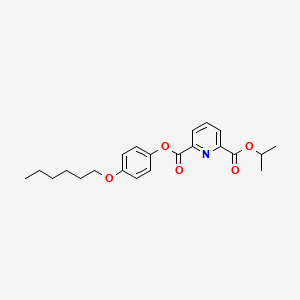
![N-(3-acetylphenyl)-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2866106.png)

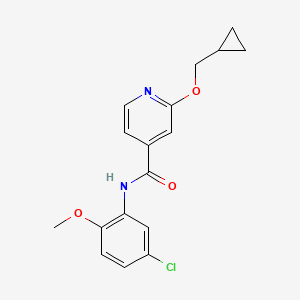
![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)
![[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B2866117.png)
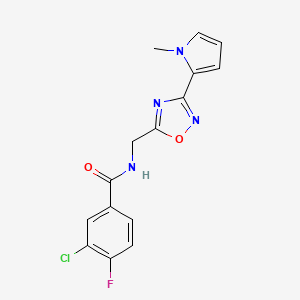
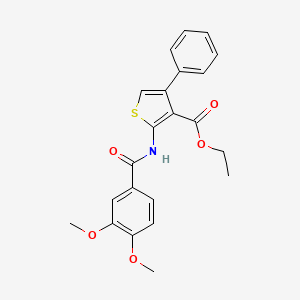
![1-Azabicyclo[2.2.1]heptan-4-ol;hydrochloride](/img/structure/B2866120.png)
![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)
